molecular formula C10H12BrClO2 B1526466 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene CAS No. 1248231-47-1

1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene

Cat. No.: B1526466
CAS No.: 1248231-47-1
M. Wt: 279.56 g/mol
InChI Key: YSEDIHJUCBUKGK-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group, a chloro group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-chloro-4,5-dimethoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective substitution of the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and production efficiency. Safety measures and environmental considerations are crucial in the industrial production of this compound to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide or alkoxide ions replace the bromoethyl group.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids, or ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Derivatives with different nucleophiles replacing the bromoethyl group.

Scientific Research Applications

1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene exerts its effects depends on its specific application. For example, in pharmacological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological research.

Comparison with Similar Compounds

1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene can be compared to other similar compounds, such as 1-(1-bromoethyl)-2,4,5-trimethoxybenzene and 1-(1-bromoethyl)-2-chloro-3,4,5-trimethoxybenzene. These compounds differ in the position and number of substituents on the benzene ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

IUPAC Name

1-(1-bromoethyl)-2-chloro-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEDIHJUCBUKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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